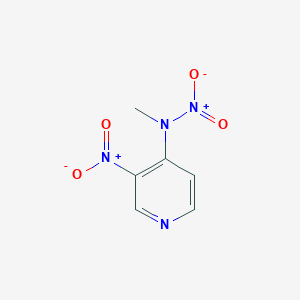

N-methyl-N-(3-nitropyridin-4-yl)nitramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-N-(3-nitropyridin-4-yl)nitramide, commonly known as TATB, is a high-performance explosive material that has gained significant interest in the field of scientific research. TATB is a highly stable and insensitive explosive that has various applications in military and civilian industries.

Mecanismo De Acción

TATB is a primary explosive that undergoes rapid decomposition when subjected to heat, shock, or friction. The decomposition of TATB results in the release of a large amount of energy, which is used to initiate the detonation of secondary explosives. The mechanism of action of TATB is complex and involves various chemical reactions, including the formation of free radicals and the release of gaseous products.

Biochemical and Physiological Effects

TATB is a highly stable and insensitive explosive that does not have any significant biochemical or physiological effects on living organisms. TATB is not toxic and does not pose any significant health hazards to humans or animals. However, exposure to TATB dust or vapors can cause respiratory irritation and other minor health effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TATB has various advantages and limitations for lab experiments. One of the significant advantages of TATB is its high thermal stability and insensitivity to shock and friction, which makes it an ideal explosive material for testing the performance of other explosives. However, the synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise, which limits its availability for lab experiments.

Direcciones Futuras

The future directions for TATB research include the development of new synthesis methods that are more efficient and cost-effective. The use of TATB in the production of plastic bonded explosives is also an area of active research, with the aim of improving the safety, stability, and performance of these explosives. Additionally, the use of TATB in the production of new energetic materials and propellants is an area of research that has significant potential for future applications.

Conclusion

In conclusion, TATB is a highly stable and insensitive explosive material that has various applications in military and civilian industries. TATB has unique properties that make it an ideal material for testing the performance of other explosives and for the production of plastic bonded explosives. The synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise. The future directions for TATB research include the development of new synthesis methods, the use of TATB in the production of new energetic materials, and the improvement of the safety, stability, and performance of plastic bonded explosives.

Métodos De Síntesis

TATB is synthesized by the nitration of 3,5-dinitropyridine with methylamine nitrate in the presence of sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure TATB crystals. The synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

TATB has gained significant interest in the field of scientific research due to its unique properties, including high thermal stability, insensitivity to shock and friction, and high energy density. TATB has various applications in military and civilian industries, including rocket propellants, detonators, and explosive charges. TATB is also used in the production of plastic bonded explosives, which have significant advantages over traditional explosives in terms of safety, stability, and performance.

Propiedades

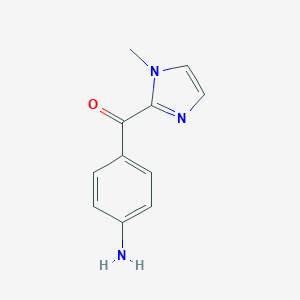

Número CAS |

104503-82-4 |

|---|---|

Fórmula molecular |

C6H6N4O4 |

Peso molecular |

198.14 g/mol |

Nombre IUPAC |

N-methyl-N-(3-nitropyridin-4-yl)nitramide |

InChI |

InChI=1S/C6H6N4O4/c1-8(10(13)14)5-2-3-7-4-6(5)9(11)12/h2-4H,1H3 |

Clave InChI |

ITGRUAVJCYFZPV-UHFFFAOYSA-N |

SMILES |

CN(C1=C(C=NC=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CN(C1=C(C=NC=C1)[N+](=O)[O-])[N+](=O)[O-] |

Sinónimos |

4-Pyridinamine,N-methyl-N,3-dinitro-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)